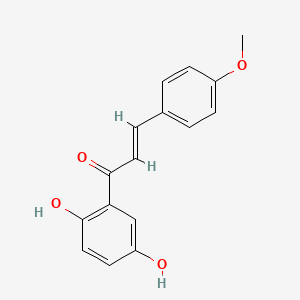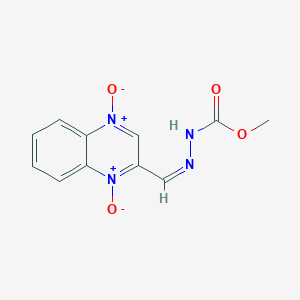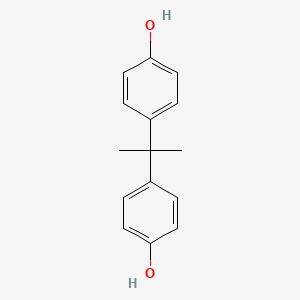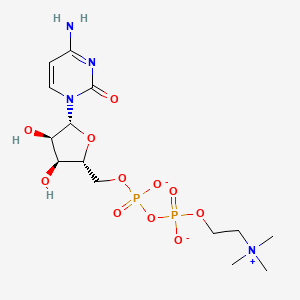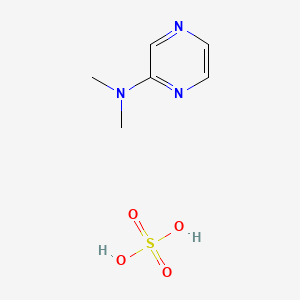![molecular formula C43H65N5O10 B10753361 (1S,2R,5R,7R,8R,9S,11R,13S,14R)-8-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B10753361.png)
(1S,2R,5R,7R,8R,9S,11R,13S,14R)-8-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Telithromycin, vermarktet unter dem Markennamen Ketek, ist das erste Ketolid-Antibiotikum, das in den klinischen Einsatz gelangt ist. Es ist ein halbsynthetisches Derivat von Erythromycin und wird zur Behandlung von ambulant erworbener Pneumonie leichter bis mittelschwerer Schwere eingesetzt . Telithromycin wurde 1994 patentiert und 2001 für die medizinische Anwendung zugelassen .
Vorbereitungsmethoden
Telithromycin wird synthetisiert, indem eine Ketogruppe für den Cladinose-Zucker in Erythromycin substituiert und ein Carbamatring in den Lactonring eingefügt wird. An diesen Carbamatring wird eine Alkyl-Aryl-Gruppe gebunden, und der Sauerstoff an Position 6 wird methyliert, um eine bessere Säurestabilität zu erreichen . Industrielle Produktionsverfahren umfassen diese chemischen Modifikationen an Erythromycin, um Telithromycin zu erzeugen.
Analyse Chemischer Reaktionen
Telithromycin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Telithromycin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können die Ketogruppe und andere funktionelle Gruppen in Telithromycin modifizieren.
Substitution: Substitutionsreaktionen können an verschiedenen Positionen im Telithromycin-Molekül auftreten und zur Bildung von Derivaten führen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren.
Wissenschaftliche Forschungsanwendungen
Telithromycin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung zur Untersuchung der Synthese und Reaktionen von Ketoliden verwendet.
Biologie: Wird hinsichtlich seiner Auswirkungen auf die bakterielle Proteinsynthese und seiner Interaktionen mit bakteriellen Ribosomen untersucht.
Wirkmechanismus
Telithromycin verhindert das Wachstum von Bakterien, indem es an die 50S-Untereinheit des 70S-bakteriellen Ribosoms bindet und die weitere Peptidverlängerung blockiert. Es bindet gleichzeitig an zwei Domänen der 23S-RNA der 50S-Ribosomenuntereinheit, Domänen II und V, während ältere Makrolide nur an eine binden . Diese doppelte Bindung erhöht seine Wirksamkeit gegen Bakterien .
Wirkmechanismus
Telithromycin prevents bacterial growth by binding to the 50S subunit of the 70S bacterial ribosome and blocking further peptide elongation. It binds simultaneously to two domains of 23S RNA of the 50S ribosomal subunit, domains II and V, where older macrolides bind only to one . This dual binding increases its effectiveness against bacteria .
Vergleich Mit ähnlichen Verbindungen
Telithromycin wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:
Clarithromycin: Ähnlich wie Telithromycin ist Clarithromycin ebenfalls ein Makrolid-Antibiotikum, jedoch ohne die doppelte Bindungskapazität von Telithromycin.
Azithromycin: Ein weiteres Makrolid-Antibiotikum mit einer anderen Struktur und einem anderen Wirkungsspektrum als Telithromycin. Die Einzigartigkeit von Telithromycin liegt in seiner doppelten Bindung an das bakterielle Ribosom, was seine Wirksamkeit gegen resistente Stämme erhöht.
Eigenschaften
Molekularformel |
C43H65N5O10 |
|---|---|
Molekulargewicht |
812.0 g/mol |
IUPAC-Name |
(1S,2R,5R,7R,8R,9S,11R,13S,14R)-8-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone |
InChI |
InChI=1S/C43H65N5O10/c1-12-33-43(8)37(48(41(53)58-43)19-14-13-18-47-23-31(45-24-47)30-16-15-17-44-22-30)27(4)34(49)25(2)21-42(7,54-11)38(28(5)35(50)29(6)39(52)56-33)57-40-36(51)32(46(9)10)20-26(3)55-40/h15-17,22-29,32-33,36-38,40,51H,12-14,18-21H2,1-11H3/t25-,26-,27-,28+,29-,32+,33-,36-,37-,38-,40?,42+,43-/m1/s1 |
InChI-Schlüssel |
LJVAJPDWBABPEJ-CNYQIRROSA-N |
Isomerische SMILES |
CC[C@@H]1[C@@]2([C@@H]([C@@H](C(=O)[C@@H](C[C@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)OC3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C |
Kanonische SMILES |
CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


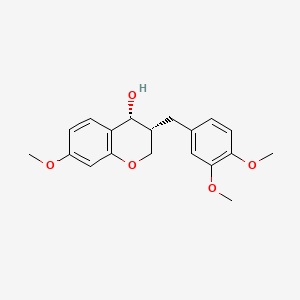
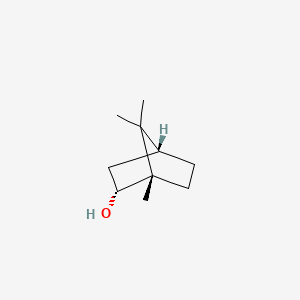
![1-(Propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]-2-propanol](/img/structure/B10753300.png)
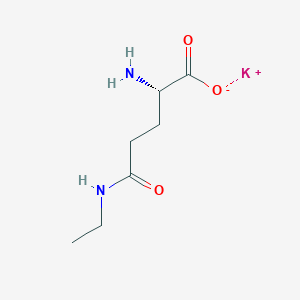
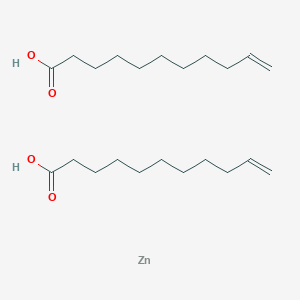
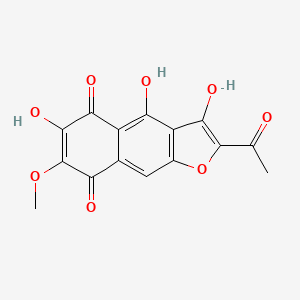
![16-Heptadecyne-1,2,4-triol, [S-(R*,R*)]-](/img/structure/B10753321.png)
